molecular formula C4H2Cl2N2 B052856 2,5-Dichloropyrimidine CAS No. 22536-67-0

2,5-Dichloropyrimidine

Cat. No. B052856
Key on ui cas rn: 22536-67-0
M. Wt: 148.98 g/mol
InChI Key: CEJAHXLRNZJPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727077

Procedure details

N-(2-nitrobenzoyl)-N'-[3-chloro-4-(5-chloro-2-pyrimidinyloxy)phenyl]urea (1) Into a flask, 1.50 g of 2,5-dichloropyrimidine, 1.45 g of 4-amino-2-chlorophenol, 2.76 g of potassium carbonate and 15 ml of dimethylsulfoxide, were introduced, and reacted in a nitrogen atmosphere at 100° C. for 1.5 hours under stirring. After the completion of the reaction, the product was poured into water, and extracted with diethyl ether. The extract was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate, and then the solvent was distilled off. The crude product thereby obtained was purified and isolated by silica gel column chromatography to obtain 2.20 g of 3-chloro-4-(5-chloro-2-pyrimidinyloxy)aniline having a melting point of from 95 to 96° C.
Name
N-(2-nitrobenzoyl)-N'-[3-chloro-4-(5-chloro-2-pyrimidinyloxy)phenyl]urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1C(NC([NH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:19]2[N:24]=[CH:23][C:22]([Cl:25])=[CH:21][N:20]=2)=[C:14]([Cl:26])[CH:13]=1)=O)=O)([O-])=O.ClC1N=CC(Cl)=CN=1.NC1C=CC(O)=C(Cl)C=1.C(=O)([O-])[O-].[K+].[K+]>O.CS(C)=O>[Cl:26][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][C:15]=1[O:18][C:19]1[N:20]=[CH:21][C:22]([Cl:25])=[CH:23][N:24]=1)[NH2:11] |f:3.4.5|

Inputs

Step One
Name
N-(2-nitrobenzoyl)-N'-[3-chloro-4-(5-chloro-2-pyrimidinyloxy)phenyl]urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NC(=O)NC2=CC(=C(C=C2)OC2=NC=C(C=N2)Cl)Cl)C=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)Cl
Name
Quantity
1.45 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted in a nitrogen atmosphere at 100° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The crude product thereby obtained
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
isolated by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1OC1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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